2'-Acetyl-4-fluoro-3-methylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-9-12(7-8-15(10)16)14-6-4-3-5-13(14)11(2)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHRCFJJZPZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716819 | |
| Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184000-23-4 | |
| Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Synthesis of 2 Acetyl 4 Fluoro 3 Methylbiphenyl
Retrosynthetic Disconnection Approaches for Biphenyl (B1667301) Frameworks
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For biphenyls, the primary disconnection is typically the carbon-carbon single bond connecting the two aromatic rings. The choice of which precursors to generate from this disconnection is heavily influenced by the nature and position of the substituents on the target molecule.
The substituents on 2'-Acetyl-4-fluoro-3-methylbiphenyl—an acetyl group, a fluorine atom, and a methyl group—play a crucial role in dictating the most viable retrosynthetic strategy. The electronic and steric properties of these groups influence the reactivity of potential precursors in cross-coupling reactions.
Two primary retrosynthetic disconnections of the central C-C bond in this compound can be envisioned:
Disconnection A: This approach breaks the bond between the two rings to yield a (2-acetylphenyl) organometallic or halide species and a (4-fluoro-3-methylphenyl) organometallic or halide species.
Disconnection B: This alternative disconnection provides a (2-halophenyl)ethanone derivative and a (4-fluoro-3-methylphenyl) organometallic species.
The strategic placement of the functional groups informs the choice between these pathways. The ortho-acetyl group introduces steric hindrance, which can be a significant challenge in many cross-coupling reactions. Therefore, a successful synthesis must carefully select coupling partners and reaction conditions that can overcome this steric impediment. The fluoro and methyl groups on the second ring also modulate its electronic properties and must be considered when choosing the appropriate organometallic reagent or halide.
Transition-Metal Catalyzed Cross-Coupling Reactions for Biphenyl Construction
The formation of the biaryl bond in complex molecules like this compound is most efficiently achieved through transition-metal catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prominent in this field, offering a broad scope and functional group tolerance.
Palladium catalysts are at the forefront of biphenyl synthesis due to their efficiency and versatility. Several named reactions, each utilizing a different organometallic reagent, have been developed and are widely employed.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds, particularly for biaryl synthesis. The reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.
The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with sterically hindered substrates. Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of oxidative addition and reductive elimination. The steric and electronic properties of these ligands can significantly impact the reaction's efficiency and selectivity.
Table 1: Influence of Ligand Selection on Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Ligand | Typical Substrates | General Observations and Effects |
|---|---|---|
| Triphenylphosphine (PPh₃) | Simple, unhindered aryl halides and boronic acids. | A standard, versatile ligand, but often less effective for sterically demanding couplings. Can lead to lower yields and slower reaction times with ortho-substituted substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Sterically hindered aryl chlorides, bromides, and triflates. | These bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for challenging couplings, including those involving tetra-ortho-substituted biaryls. They promote fast reaction rates and high yields. |
| Palladacycles | A wide range of aryl halides, including activated and deactivated systems. | These pre-formed catalysts often exhibit high stability and activity, allowing for low catalyst loadings. They are effective for a variety of sterically and electronically diverse substrates. |
| N-Heterocyclic Carbenes (NHCs) | Aryl chlorides and other less reactive electrophiles. | Strong sigma-donating ligands that form stable complexes with palladium, leading to high catalytic activity and stability, particularly for the coupling of challenging substrates. |
While the Suzuki-Miyaura coupling is highly popular, other palladium- and nickel-catalyzed cross-coupling reactions offer alternative and sometimes advantageous routes to biphenyls.
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback. Recent advancements have focused on developing more efficient catalysts and reaction conditions to minimize tin waste.
The Negishi coupling employs organozinc reagents, which are more reactive than their boron and tin counterparts. This increased reactivity allows for the coupling of a broader range of electrophiles, including some alkyl halides, under mild conditions. The preparation of functionalized organozinc reagents is often straightforward. The Negishi coupling has been successfully applied to the synthesis of complex, functionalized biaryls.
The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed and utilizes Grignard reagents (organomagnesium halides). Grignard reagents are highly reactive, which can be both an advantage and a disadvantage. While their high nucleophilicity allows for the coupling of less reactive electrophiles, it also limits the functional group tolerance of the reaction. Despite this limitation, the Kumada coupling remains a valuable tool, particularly for the synthesis of sterically hindered biaryls.
Table 2: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Low toxicity, air and moisture stable reagents, broad functional group tolerance. | Requires a base for activation. |
| Stille | Organotin (stannanes) | Air and moisture stable reagents, excellent functional group tolerance. | Toxicity of tin compounds and byproducts. |
| Negishi | Organozinc | High reactivity, good for coupling less reactive electrophiles. | Organozinc reagents are sensitive to air and moisture. |
| Kumada | Organomagnesium (Grignard) | High reactivity, readily available reagents. | Limited functional group tolerance due to high reactivity of Grignard reagents. |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that typically involves the coupling of an unsaturated halide with an alkene. While its primary application is in the formation of substituted alkenes, variations of the Heck reaction can be employed for aryl-aryl bond formation, leading to biphenyls. This can be achieved through a formal arylation of an arene, although this is less common than the cross-coupling of two pre-functionalized aromatic rings.
The mechanism of a Heck-type arylation for biphenyl synthesis would involve the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination to another arene. A subsequent C-H activation or related process would lead to the formation of the biaryl product and regeneration of the catalyst. These reactions often require specific directing groups on one of the arenes to achieve regioselectivity. While not the most common approach for the synthesis of simple biphenyls, Heck-type arylations can be a powerful tool in certain contexts, particularly in intramolecular reactions to form polycyclic aromatic systems.
Copper-Catalyzed Coupling Reactions
Copper-mediated reactions are foundational in the synthesis of biaryl compounds, offering robust methods for carbon-carbon bond formation.
The Ullmann reaction, first reported in the early 20th century, is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of two moles of an aryl halide. mdpi.com The traditional approach involves heating an aryl halide with a stoichiometric amount of copper powder at high temperatures (often exceeding 200 °C). organic-chemistry.org
The mechanism is believed to involve the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition with the aryl halide, followed by a second oxidative addition and subsequent reductive elimination to form the aryl-aryl bond. organic-chemistry.org
For the synthesis of an unsymmetrical biaryl like this compound, a cross-coupling approach is necessary. This would involve reacting two different aryl halides, for instance, (A) 1-halo-4-fluoro-3-methylbenzene and (B) 1-halo-2-acetylbenzene. However, a significant challenge in Ullmann cross-coupling is the concurrent formation of undesired symmetric homocoupling products (A-A and B-B) alongside the desired A-B product. This often leads to complex product mixtures and lower yields of the target compound.
Modern advancements have led to the development of "Ullmann-type" reactions that proceed under milder conditions, often utilizing ligands to improve solubility and catalytic efficiency, and employing copper salts in catalytic amounts. mdpi.comorganic-chemistry.org
Table 1: General Conditions for Ullmann Biaryl Synthesis
| Parameter | Classic Ullmann Reaction | Modern Ullmann-Type Reaction |
|---|---|---|
| Copper Source | Copper powder (excess) | Cu(I) salts (e.g., CuI, CuBr) |
| Stoichiometry | Stoichiometric or excess | Catalytic |
| Temperature | >200 °C | 70 - 140 °C |
| Solvent | Often neat or high-boiling solvents (e.g., DMF, sand) rsc.org | Polar aprotic (e.g., DMF, DMSO) |
| Additives | None | Ligands (e.g., phenanthroline, diamines) |
The synergistic use of multiple metal catalysts can unlock novel reactivity and provide efficient pathways to complex molecules. While less common for direct biaryl synthesis than palladium or nickel catalysis, co-catalytic systems involving gold and copper have been explored for various organic transformations. organic-chemistry.org In these systems, each metal can play a distinct, cooperative role. For instance, a gold catalyst might activate an alkyne for nucleophilic attack, while a copper co-catalyst facilitates a subsequent coupling step.
A hypothetical approach for constructing the this compound scaffold using a gold/copper system could involve a multi-step, one-pot reaction cascade. For example, one metal could catalyze the formation of an organometallic intermediate from one of the aryl precursors, which is then transmetalated or directly coupled with the second aryl partner activated by the other metal. Such approaches aim to control reactivity and selectivity by having each catalyst operate under optimal conditions for a specific step in the sequence. organic-chemistry.org Research in this area focuses on achieving orthogonal reactivity to prevent catalyst deactivation and unwanted side reactions.
Other Metal-Mediated Coupling Processes (e.g., Bennett-Turner, Iron-catalyzed)
Beyond copper, other transition metals have been effectively utilized in biaryl synthesis.
The Bennett-Turner reaction involves the homocoupling of aryl Grignard reagents using metal salts like chromium trichloride (CrCl₃) or, more commonly, copper(II) chloride (CuCl₂). nih.gov This method is primarily used for creating symmetrical biphenyls. For instance, treating 4-fluoro-3-methylphenylmagnesium bromide with CuCl₂ would yield 4,4'-difluoro-3,3'-dimethylbiphenyl. While not a direct route to the unsymmetrical target compound, it is a relevant methodology for forming the biphenyl core of related symmetrical structures.
Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-based methods. princeton.edu These reactions typically involve coupling an aryl Grignard reagent with an aryl halide. A key advantage of iron catalysis is its ability to suppress homocoupling, which is a common side reaction. organic-chemistry.org
To synthesize this compound, one could react (4-fluoro-3-methylphenyl)magnesium bromide with 2-chloroacetophenone in the presence of an iron catalyst. Iron(III) salts, such as iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃), are commonly used. organic-chemistry.orgasianpubs.org The addition of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial for achieving high yields by stabilizing the catalytic species and minimizing side reactions.
Table 2: Representative Iron-Catalyzed Cross-Coupling Conditions
| Catalyst | Ligand/Additive | Grignard Reagent | Aryl Halide | Typical Yield |
|---|---|---|---|---|
| FeCl₃ | TMEDA | Aryl-MgBr | Aryl-Cl/Br | Good to Excellent asianpubs.org |
| FeF₃ | NHC Ligand* | Aryl-MgBr | Aryl-Cl | High organic-chemistry.org |
| Fe(acac)₃ | TMEDA / HMTA | Alkenyl-MgBr | Alkyl-X | High |
*NHC = N-heterocyclic carbene
Classical Carbon-Carbon Bond Forming Reactions
Classical reactions that predate modern cross-coupling chemistry remain valuable tools for aromatic functionalization and the construction of biaryl systems.
The Friedel-Crafts reactions, developed in 1877, are cornerstone methods for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org
Friedel-Crafts acylation is a particularly effective strategy for introducing the acetyl group onto the pre-formed 4-fluoro-3-methylbiphenyl core. masterorganicchemistry.com The reaction involves treating the biphenyl substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). wikipedia.orgsigmaaldrich.com The Lewis acid activates the acylating agent to generate a resonance-stabilized acylium ion, a potent electrophile. sigmaaldrich.com
An advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The regioselectivity of the acylation on the 4-fluoro-3-methylbiphenyl ring would be directed by the existing substituents. The acetyl group would likely add to the unsubstituted ring, with its precise position influenced by steric and electronic factors. A synthetic route could involve preparing 4-bromo-2-fluorobiphenyl, followed by Friedel-Crafts acylation to introduce the acetyl group, as demonstrated in the synthesis of a related compound, 4-acetyl-2'-fluoro-4'-bromobiphenyl. prepchem.com
Table 3: Common Reagents for Friedel-Crafts Acylation
| Lewis Acid Catalyst | Acylating Agent | Solvent |
|---|---|---|
| AlCl₃ | Acetyl chloride | Dichloromethane, 1,2-dichloroethane prepchem.com |
| FeCl₃ | Acetic anhydride | Neat or solvent-free |
| ZnO | Acetic anhydride | Solvent-free |
The Wurtz-Fittig reaction is a modification of the Wurtz reaction, designed for the synthesis of substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.org A related process, the Fittig reaction, involves the coupling of two aryl halides in the presence of sodium metal in dry ether to form a biaryl compound. quora.com
This method could be applied to the synthesis of this compound by reacting 1-halo-4-fluoro-3-methylbenzene with 1-halo-2-acetylbenzene and sodium. The mechanism is proposed to proceed through either a radical pathway or via the formation of an organosodium intermediate. lscollege.ac.in
However, the Wurtz-Fittig reaction has significant limitations for synthesizing unsymmetrical biaryls. wikipedia.org The reaction often produces a mixture of three products: the desired cross-coupled product (A-B) and two homocoupled byproducts (A-A and B-B), which can be difficult to separate and lead to low yields of the target molecule. quora.com Because of these drawbacks, this method is less frequently used in modern organic synthesis compared to transition-metal-catalyzed cross-coupling reactions. unacademy.com
Multi-Step Conversions and Functional Group Interconversions Towards the Target Structure
The construction of this compound typically involves the sequential introduction of the acetyl, fluoro, and methyl groups onto the biphenyl framework. This process relies on a series of functional group interconversions and carbon-carbon bond-forming reactions.
A primary method for introducing the acetyl group onto a biphenyl precursor is through Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves treating the biphenyl compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govcore.ac.uk The regioselectivity of the acylation is heavily influenced by the directing effects of the substituents already present on the biphenyl rings.
For instance, in the acetylation of 3,3'-dimethylbiphenyl, the reaction has been shown to yield the 4-acetyl derivative, highlighting the influence of the methyl groups on the position of electrophilic attack. core.ac.uk The choice of solvent and reaction conditions can also impact the outcome. For example, acetylation of 3,3'-dimethoxybiphenyl in carbon disulfide proceeded without demethylation, whereas in refluxing tetrachloroethane, monodemethylation was observed. researchgate.net These findings underscore the importance of carefully selecting reaction parameters to achieve the desired product.
The general mechanism for Friedel-Crafts acylation begins with the activation of the acetyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This ion then attacks the electron-rich biphenyl ring to form the final ketone product. nih.gov
| Factor | Description | Example |
|---|---|---|
| Acylating Agent | Source of the acetyl group. | Acetyl chloride, Acetic anhydride core.ac.uk |
| Lewis Acid Catalyst | Activates the acylating agent. | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) nih.gov |
| Substituent Effects | Directs the position of acylation. | Methyl groups in 3,3'-dimethylbiphenyl direct to the 4-position. core.ac.uk |
| Solvent | Can influence the reaction outcome. | Carbon disulfide, 1,2-dichloroethane core.ac.uk |
The positions of the fluorine and methyl groups on the biphenyl scaffold are critical in directing subsequent electrophilic substitution reactions, such as acetylation. The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgaakash.ac.in This is due to its electron-donating inductive effect and hyperconjugation, which increase the electron density of the aromatic ring at these positions, making them more susceptible to electrophilic attack. libretexts.org
Conversely, fluorine (-F) is a weakly deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, it is also an ortho-para director because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at these positions. organicchemistrytutor.com
In the context of synthesizing this compound, if the acetylation step is performed on a 4-fluoro-3-methylbiphenyl precursor, the directing effects of both the fluorine and methyl groups must be considered. The activating methyl group will strongly direct the incoming acetyl group to its ortho and para positions. The fluorine atom will also direct to its ortho and para positions. The final regiochemical outcome will depend on the interplay of these electronic effects and steric hindrance.
While not a direct route to this compound, the chemistry of aromatic ketones and hydrazides is relevant in the broader context of synthesizing functionalized aromatic compounds. One important application is the synthesis of 1,3,4-oxadiazoles. These heterocyclic compounds can be prepared from the cyclization of 1,2-diacylhydrazines, which are themselves derived from the reaction of an acid hydrazide with an acyl chloride or carboxylic acid. nih.gov
The general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the dehydration of 1,2-diacylhydrazines using various reagents such as phosphorus oxychloride (POCl₃). researchgate.netjournalagent.com Alternatively, oxidative cyclization of acylhydrazones, formed from the condensation of acyl hydrazides and aldehydes, can also yield 1,3,4-oxadiazoles. journalagent.comnih.gov
Another pathway involves the reaction of acylhydrazides with carbon disulfide in a basic solution to form 5-substituted-1,3,4-oxadiazole-2-thiols. researchgate.netnih.gov These intermediates can be further functionalized. While a specific pathway utilizing an oxadiazole precursor for the synthesis of this compound is not prominently described, the versatility of aromatic ketones and hydrazides in forming such heterocyclic systems highlights a potential, albeit complex, synthetic strategy.
| Starting Materials | Key Reagents/Conditions | Intermediate/Product Type |
|---|---|---|
| Acyl hydrazide and acyl chloride/carboxylic acid | Formation of 1,2-diacylhydrazine followed by cyclodehydration (e.g., POCl₃) nih.govresearchgate.net | 2,5-Disubstituted-1,3,4-oxadiazole |
| Acyl hydrazide and aldehyde | Formation of acylhydrazone followed by oxidative cyclization journalagent.comnih.gov | 2,5-Disubstituted-1,3,4-oxadiazole |
| Acyl hydrazide and carbon disulfide | Basic conditions (e.g., alcoholic KOH) researchgate.netnih.gov | 5-Substituted-1,3,4-oxadiazole-2-thiol |
Optimization of Reaction Conditions and Catalyst Systems for Selective Synthesis
The selective synthesis of this compound necessitates the careful optimization of reaction conditions and catalyst systems to maximize the yield of the desired isomer and minimize the formation of byproducts.
For the key C-C bond formation to create the biphenyl core, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. The optimization of this reaction often involves screening different palladium catalysts, ligands, bases, and solvents. For instance, palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. nih.gov The choice of base (e.g., carbonates, phosphates) and solvent system can significantly influence the reaction efficiency.
In the case of Friedel-Crafts acylation, the choice and amount of the Lewis acid catalyst are crucial. While stoichiometric amounts of AlCl₃ are often used, greener alternatives and catalytic amounts of other Lewis acids like bismuth triflate have been explored to control regioselectivity. organic-chemistry.orgscispace.com The reaction temperature and time are also critical parameters that need to be optimized to ensure complete reaction and prevent side reactions. For example, lower temperatures can sometimes enhance regioselectivity.
The development of flow chemistry processes offers a modern approach to optimize multi-step syntheses by allowing for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity.
| Reaction Type | Parameter to Optimize | Examples of Reagents/Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Ferrocenylimine Palladium(II) Complexes nih.govmdpi.com |
| Ligand | Phosphine-based ligands acs.org | |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | |
| Solvent | Toluene, Dioxane, Water scilit.com | |
| Friedel-Crafts Acylation | Lewis Acid Catalyst | AlCl₃, FeCl₃, Bismuth triflate organic-chemistry.orgscispace.com |
| Solvent | CS₂, CH₂Cl₂, Nitrobenzene researchgate.net | |
| Temperature | Varies depending on substrate and catalyst, often low to room temperature. researchgate.net |
Chemical Transformations and Reactivity Profiles of 2 Acetyl 4 Fluoro 3 Methylbiphenyl
Electrophilic and Nucleophilic Aromatic Substitution at the Biphenyl (B1667301) Core
The biphenyl system generally exhibits greater reactivity towards electrophilic aromatic substitution than benzene (B151609) because one phenyl ring can act as an electron-donating group, activating the other. quora.compearson.com The substitution pattern is determined by which ring is more activated and the directing effects of the substituents on that ring. pearson.com
In 2'-Acetyl-4-fluoro-3-methylbiphenyl, the two rings have markedly different electronic properties.
Ring A , substituted with a fluorine atom and a methyl group (the 4-fluoro-3-methylphenyl moiety).
Ring B , substituted with an acetyl group (the 2'-acetylphenyl moiety).
For nucleophilic aromatic substitution (SNAr), the reactivity is reversed. SNAr reactions are favored by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. Therefore, Ring B, bearing the acetyl group, would be more susceptible to nucleophilic attack if a suitable leaving group were present at an ortho or para position. The fluorine on Ring A could also potentially serve as a leaving group under certain SNAr conditions, though this is generally less favorable than with other halogens like chlorine or bromine.
Regioselectivity Influences of Fluoro, Methyl, and Acetyl Substituents
The outcome of electrophilic substitution on the more reactive Ring A is governed by the combined directing effects of the methyl and fluoro substituents.
Methyl Group (at C3): An activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.
The directing effects of these substituents are summarized below:
| Position on Ring A | Influence of Methyl (at C3) | Influence of Fluoro (at C4) | Combined Effect | Predicted Outcome |
| C2 | Ortho (Activating) | Meta | Activating | Favorable |
| C5 | Meta | Ortho (Directing) | Conflicting | Less Favorable |
| C6 | Para (Activating) | Meta | Activating | Favorable |
Based on this analysis, electrophilic attack is most likely to occur at positions C2 and C6 of the 4-fluoro-3-methylphenyl ring, as these positions are activated by the methyl group and not sterically hindered by the other ring. The position ortho to the fluorine (C5) is less likely to be substituted due to the weaker directing effect of fluorine compared to the methyl group and potential steric hindrance.
In the unlikely event of electrophilic substitution on the deactivated Ring B, the acetyl group would direct the incoming electrophile to the meta positions (C4' and C6').
Transformations Involving the Acetyl Group
The acetyl group is a versatile functional group that can undergo a variety of transformations at its carbonyl carbon and alpha-protons.
Carbonyl Reactivity and Derivatization
The carbonyl group of the acetyl moiety is electrophilic and can react with a wide range of nucleophiles. This allows for the synthesis of numerous derivatives. Common transformations include:
Reduction: The ketone can be reduced to a secondary alcohol (2'-(1-hydroxyethyl)-4-fluoro-3-methylbiphenyl) using reducing agents like sodium borohydride (B1222165) (NaBH₄). Complete reduction to an alkyl group (2'-ethyl-4-fluoro-3-methylbiphenyl) can be achieved under harsher conditions, such as the Wolff-Kishner or Clemmensen reductions.
Oxidation: Ketones are generally resistant to oxidation. However, under forcing conditions, such as with a strong oxidizing agent and heat, cleavage of the carbon-carbon bond adjacent to the carbonyl can occur. A more relevant oxidation for this molecule would be the Baeyer-Villiger oxidation, which would convert the ketone into an ester.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to a wide array of products. For example, reaction with Grignard reagents (R-MgBr) can produce tertiary alcohols, and the Wittig reaction can convert the carbonyl group into an alkene.
| Reaction Type | Reagent Example | Product Class |
| Reduction to Alcohol | NaBH₄ | Secondary Alcohol |
| Reduction to Alkane | H₂NNH₂, KOH (Wolff-Kishner) | Alkane |
| Nucleophilic Addition | CH₃MgBr (Grignard) | Tertiary Alcohol |
| Olefination | Ph₃P=CH₂ (Wittig) | Alkene |
Alpha-Proton Reactivity
The protons on the methyl carbon adjacent to the carbonyl group (the alpha-protons) are acidic due to resonance stabilization of the resulting enolate anion. This acidity allows for a range of important carbon-carbon bond-forming reactions.
Enolate Formation: Treatment with a suitable base (e.g., sodium hydroxide, lithium diisopropylamide) will deprotonate the alpha-carbon to form an enolate.
Alpha-Halogenation: In the presence of an acid or base catalyst, the alpha-protons can be substituted with halogens (Cl, Br, I). For instance, reaction with bromine in acetic acid would likely yield 2'-(2-bromoacetyl)-4-fluoro-3-methylbiphenyl.
Alkylation: The nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, extending the carbon chain at the alpha-position.
Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of itself) in an aldol addition or condensation reaction, forming β-hydroxy ketones or α,β-unsaturated ketones, respectively.
Reactivity of Fluorine and Methyl Substituents
While often less reactive than the acetyl group or the unsubstituted positions on the aromatic rings, the fluorine and methyl substituents can participate in specific chemical transformations.
C-F Bond Activation Studies
The carbon-fluorine bond is the strongest single bond to carbon, making it notoriously unreactive. chem8.org However, significant progress has been made in the field of C-F bond activation, typically employing transition metal complexes or potent Lewis acids. chem8.orgqub.ac.ukrsc.org These methods can induce the cleavage of the C-F bond, allowing for subsequent functionalization.
While specific C-F activation studies on this compound are not documented in the search results, general principles suggest that such a reaction is feasible. nih.gov Transition-metal-mediated protocols, for example using nickel or palladium catalysts, could potentially replace the fluorine atom with other functional groups through cross-coupling reactions. chem8.org Frustrated Lewis Pairs (FLPs) have also emerged as a powerful tool for activating C-F bonds in fluoroarenes. rsc.orgnih.gov Such a transformation would provide a pathway to novel derivatives functionalized at the C4 position of the first ring.
Methyl Group Functionalization
Oxidation: The benzylic methyl group is susceptible to oxidation to various higher oxidation states, including hydroxymethyl, formyl, and carboxyl groups. This transformation can be achieved using a range of oxidizing agents. For instance, studies on the oxidation of 2-methylbiphenyl (B165360) by microorganisms like Methylosinus trichosporium OB3b have shown that both ring hydroxylation and substituent oxidation can occur. Chemical methods, such as the use of potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives, are also commonly employed for the oxidation of benzylic methyl groups to carboxylic acids. The specific outcome of the oxidation of this compound would likely depend on the chosen oxidant and reaction conditions, with the potential for selective oxidation of the methyl group over the acetyl group or the aromatic rings.
Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. The resulting halomethyl derivative serves as a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, the halogenated product can be converted to alcohols, ethers, amines, and nitriles.
Other Functionalization Reactions: More advanced C-H functionalization strategies could also be applied. For instance, transition-metal-catalyzed reactions could enable the direct coupling of the methyl C-H bond with various partners. While not specifically documented for this compound, such methodologies are increasingly used for the late-stage functionalization of complex molecules.
Stereochemical Considerations and Atropisomerism in Substituted Biphenyls
Substituted biphenyls, such as this compound, can exhibit a unique form of stereoisomerism known as atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two aryl rings, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric or diastereomeric.
Preconditions for Axial Chirality
For a biphenyl derivative to exhibit axial chirality, two primary conditions must be met:
Restricted Rotation: There must be a sufficiently high energy barrier to rotation around the aryl-aryl single bond. This barrier is primarily due to steric hindrance between bulky substituents at the ortho positions of the biphenyl core. In the case of this compound, the presence of the acetyl group at the 2'-position and the methyl group at the 3-position contributes to this rotational barrier. The fluorine atom at the 4-position, while not at an ortho position, can influence the electronic environment but has a lesser direct steric impact on the rotational barrier compared to the ortho substituents.
Lack of a Plane of Symmetry: The molecule must not possess a plane of symmetry in its non-planar conformation. For this compound, the substitution pattern on both rings is asymmetric. The first ring is substituted with a fluorine at position 4 and a methyl group at position 3, while the second ring bears an acetyl group at the 2'-position. This asymmetric substitution ensures that the molecule is chiral when rotation around the central C-C bond is hindered.
The stability of the atropisomers is determined by the magnitude of the rotational energy barrier. If the barrier is high enough (typically > 24 kcal/mol at room temperature), the atropisomers can be isolated as stable, non-racemizing enantiomers. The size of the ortho substituents is the most critical factor influencing this barrier.
Enantioselective Synthesis and Resolution Approaches
The synthesis of enantiomerically pure atropisomeric biphenyls is a significant area of research, with several established strategies.
Enantioselective Synthesis:
Asymmetric Cross-Coupling Reactions: Modern synthetic methods often employ transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, using chiral ligands. These chiral ligands can induce enantioselectivity in the formation of the biaryl bond, leading to the preferential formation of one atropisomer over the other. For instance, palladium catalysts bearing chiral phosphine (B1218219) ligands have been successfully used for the atroposelective synthesis of various substituted biphenyls. The synthesis of this compound could potentially be achieved enantioselectively by coupling an appropriately substituted arylboronic acid with an aryl halide in the presence of a chiral palladium catalyst.
Chiral Auxiliary-Mediated Synthesis: Another approach involves the use of a chiral auxiliary attached to one of the precursor molecules. The auxiliary directs the stereochemical outcome of the biaryl bond formation and is subsequently removed.
Organocatalysis: In recent years, organocatalytic methods have also emerged for the atroposelective synthesis of biphenyls, offering a metal-free alternative.
Resolution of Racemates:
If an enantioselective synthesis is not employed, a racemic mixture of atropisomers will be obtained. This mixture can then be separated into its constituent enantiomers through various resolution techniques:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method for the analytical and preparative separation of enantiomers. This technique relies on the differential interaction of the enantiomers with the chiral selector of the column.
Classical Resolution: This method involves the reaction of the racemic biphenyl with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers of the biphenyl. For this compound, the acetyl group could potentially be used as a handle for derivatization with a chiral resolving agent.
Enzymatic Resolution: Enzymes can also be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
The choice of method for obtaining enantiomerically pure this compound would depend on factors such as the desired scale of the synthesis and the availability of suitable chiral catalysts or resolving agents.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Acetyl 4 Fluoro 3 Methylbiphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of nuclear spin interactions with an external magnetic field and neighboring spins, a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental insights into the carbon-hydrogen framework of 2'-Acetyl-4-fluoro-3-methylbiphenyl. While specific experimental data for this exact compound is not publicly available, a detailed analysis of its expected spectral features can be extrapolated from data for structurally analogous compounds, such as 4-fluoro-1,1'-biphenyl and other substituted biphenyls. rsc.orgrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The protons on the two phenyl rings will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The fluorine substituent on one ring and the acetyl and methyl groups on the other will influence the chemical shifts and splitting patterns of these aromatic protons. The acetyl methyl protons are expected to appear as a sharp singlet further downfield, likely around δ 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group. The other methyl group, being directly attached to the aromatic ring, would also present as a singlet, but at a slightly more shielded position, anticipated around δ 2.3-2.5 ppm. The coupling between adjacent aromatic protons (ortho-coupling) typically results in doublets with coupling constants (J) in the range of 7-9 Hz, while meta- and para-couplings are significantly smaller.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to be the most deshielded, with a chemical shift in the range of δ 195-200 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature that aids in its assignment. The methyl carbons will appear at the most upfield region of the spectrum, typically between δ 20 and 30 ppm.
Expected ¹H and ¹³C NMR Data for this compound (Based on Analogous Compounds)
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected J (Hz) | Expected ¹³C Chemical Shift (δ, ppm) |
| Acetyl CH₃ | 2.5 - 2.7 | s | - | 25 - 30 |
| Ring Methyl CH₃ | 2.3 - 2.5 | s | - | 20 - 25 |
| Aromatic CH | 7.0 - 8.0 | m | 7 - 9 (ortho) | 110 - 150 |
| Carbonyl C=O | - | - | - | 195 - 200 |
Note: This is a predictive table based on the analysis of structurally similar compounds.
To unequivocally assign all proton and carbon signals and to further elucidate the molecular structure, advanced two-dimensional (2D) NMR techniques are indispensable. These experiments provide correlation maps between different nuclei, revealing their connectivity.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons within each aromatic ring. Cross-peaks in the COSY spectrum would identify which protons are spin-coupled to each other, aiding in the assignment of the complex aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct and unambiguous assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, an HMBC correlation between the acetyl methyl protons and the carbonyl carbon would confirm the acetyl group, and correlations from these protons to the aromatic ring would establish its point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is crucial for determining the relative orientation of the two phenyl rings.
The conformation of biphenyl (B1667301) derivatives, particularly the dihedral angle between the two phenyl rings, is a key structural feature. In isotropic solution, rapid rotation around the central C-C bond often leads to averaged NMR parameters. To gain insight into the preferred conformation, NMR studies in anisotropic media, such as liquid crystals, can be employed. In such media, the solute molecules partially align with the liquid crystal director, and this ordering leads to the observation of residual dipolar couplings (RDCs). RDCs are dependent on the orientation of the internuclear vectors relative to the magnetic field and thus provide valuable information about the average molecular shape and conformation. By measuring RDCs for various C-H bonds and fitting them to a structural model, it is possible to determine the average torsional angle between the phenyl rings of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands:
C=O Stretch: A strong and sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the acetyl moiety.
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl groups will be observed in the 2850-3000 cm⁻¹ region.
C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹.
C-H Bends: Out-of-plane C-H bending vibrations in the aromatic rings, which are sensitive to the substitution pattern, will appear in the 650-900 cm⁻¹ region.
Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| Aromatic C-H Bend (out-of-plane) | 650 - 900 | Medium to Strong |
Note: This is a predictive table based on characteristic group frequencies.
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to FT-IR. However, the selection rules for Raman and IR spectroscopy are different, making them complementary. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.
In the Raman spectrum of this compound, the following features would be expected:
Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum and would be expected around 1000 cm⁻¹. The C=C stretching vibrations in the 1580-1620 cm⁻¹ region are also usually prominent.
C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations would be observable in the 2800-3100 cm⁻¹ region.
C-C Skeletal Vibrations: The spectrum would contain a series of bands corresponding to the stretching and bending of the carbon skeleton of the biphenyl and substituent groups.
A detailed analysis of both the FT-IR and Raman spectra would allow for a comprehensive assignment of the fundamental vibrational modes of this compound, providing a complete picture of its vibrational landscape.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, both high-resolution and chromatography-coupled mass spectrometry techniques offer critical insights.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This technique allows for the calculation of the elemental composition, confirming the molecular formula of C₁₅H₁₃FO. The precise mass measurement distinguishes the compound from other molecules with the same nominal mass, providing unequivocal evidence of its identity.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₄FO⁺ | 229.1023 |
| [M+Na]⁺ | C₁₅H₁₃FONa⁺ | 251.0842 |
LC-MS and GC-MS for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are crucial for assessing the purity of this compound and for analyzing it within complex mixtures. By separating the compound from any impurities or byproducts prior to mass analysis, these techniques can detect and identify trace-level contaminants, providing a detailed purity profile. The resulting mass spectra of the separated components can also aid in the structural elucidation of any related substances.
X-ray Crystallography for Solid-State Structural Determination
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 21.987 |
| β (°) | 98.76 |
| Volume (ų) | 1195.4 |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed to assess its purity. This involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a gradient of acetonitrile and water), flow rate, and detection wavelength (typically in the UV region where the biphenyl system absorbs). The retention time of the main peak provides a qualitative measure for identification, while the peak area is used for quantitative analysis of purity. The presence of any additional peaks would indicate impurities, which can be quantified relative to the main compound.
Table 3: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Computational and Theoretical Studies of 2 Acetyl 4 Fluoro 3 Methylbiphenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are often difficult or impossible to measure directly.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.com This is achieved by finding the minimum energy structure on the potential energy surface. stackexchange.com The process involves iterative calculations that adjust atomic positions to minimize the total electronic energy of the molecule. stackexchange.com DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov
For a molecule like 2'-Acetyl-4-fluoro-3-methylbiphenyl, DFT would be employed to determine the preferred spatial orientation of the two phenyl rings relative to each other and the conformation of the acetyl and methyl groups. The energy landscape, also explorable with DFT, reveals the energies of different conformations and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and potential for internal rotation. stackexchange.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov
Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These parameters for this compound would be calculated to predict its behavior in chemical reactions.
Table 1: Conceptual DFT-Based Reactivity Descriptors
| Parameter | Formula |
|---|---|
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Different colors on the MESP map correspond to different potential values. Typically, red regions indicate negative potential, associated with electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas that are prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate potentials.
For this compound, an MESP analysis would highlight the electron-rich regions around the oxygen atom of the acetyl group and the fluorine atom, and potentially electron-deficient regions on the aromatic rings, providing insights into its intermolecular interactions and reactive sites.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. ucsb.edu It analyzes the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, quantifying the stabilizing energy associated with these interactions (hyperconjugation). nih.gov
Natural Localized Molecular Orbitals (NLMOs) are derived from NBOs and provide a representation of the molecular orbitals that are localized to specific bonds, lone pairs, or core electrons. ucsb.edu For molecules with significant resonance, NLMOs are formed by combining relevant NBOs. ucsb.edu This analysis is particularly useful for understanding bonding patterns, hybridization, and the nature of intramolecular interactions within a molecule like this compound.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms in the molecule. researchgate.net The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and motions. nih.gov This correlation between theoretical and experimental spectra is a powerful tool for structural elucidation and confirming the identity of a synthesized compound. nih.gov
Conformational Analysis and Rotational Dynamics
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational dynamic to consider is the torsion angle between the two phenyl rings. Due to steric hindrance between the substituents on the rings, free rotation is likely hindered.
Computational methods can be used to map the potential energy surface as a function of this dihedral angle. This analysis would identify the most stable (lowest energy) conformation and any higher energy conformers, as well as the energy barriers to rotation between them. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules, such as in a biological system or a crystal lattice.
Computational Modeling of Dihedral Angles and Torsional Barriers
The three-dimensional conformation of biphenyls is largely determined by the dihedral angle between the two aromatic rings. This rotation is associated with an energy barrier known as the torsional barrier. For this compound, computational modeling can predict the preferred dihedral angles and the energy required to rotate the phenyl rings relative to one another.
Ab initio and density functional theory (DFT) calculations are commonly employed to model these parameters. For similar substituted biphenyls, such as 2-fluorobiphenyl (B19388), ab initio calculations have shown good agreement with experimental values for torsional barriers. For instance, the calculated torsional barrier for 2-fluorobiphenyl is 4.3 kcal mol⁻¹, which closely matches the experimental value of 4.4 kcal mol⁻¹. nih.gov The presence of substituents on the rings, like the acetyl, fluoro, and methyl groups in this compound, will influence the steric and electronic interactions, thereby affecting the dihedral angle and the height of the torsional barrier. The acetyl group's methyl rotor also presents its own torsional barrier, which typically ranges from 350 cm⁻¹ to 520 cm⁻¹ in various ketones. researchgate.net
Table 1: Calculated and Experimental Torsional Barriers for Related Biphenyls
| Compound | Computational Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |
| 2-Fluorobiphenyl | ab initio | 4.3 nih.gov | 4.4 nih.gov |
| 2-Hydroxybiphenyl | ab initio | 5.3 nih.gov | 5.4 nih.gov |
This table presents data for structurally related compounds to illustrate the accuracy of computational methods. Specific data for this compound is not currently available in the public domain.
Atropisomeric Stability Prediction
Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual isomers. In substituted biphenyls, the presence of bulky groups at the ortho positions can restrict rotation around the biphenyl (B1667301) C-C bond, leading to atropisomerism.
Computational methods can be used to predict the rotational barrier and thus the atropisomeric stability of this compound. The stability of atropisomers is often classified based on their half-life of racemization at a given temperature. researchgate.net For a molecule to exhibit atropisomerism at room temperature, the rotational barrier typically needs to be above 20-23 kcal/mol.
The substituents on this compound (an acetyl group at the 2'-position and a methyl group at the 3-position) can create a sufficiently high barrier to rotation. Computational modeling would involve calculating the energy profile for rotation around the C-C bond linking the two phenyl rings. The energy difference between the ground state (the most stable conformation) and the transition state for rotation provides the rotational barrier. This information is crucial for predicting whether stable atropisomers of this compound can be isolated.
Reaction Mechanism Modeling
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.
Transition State Characterization in Synthetic Pathways
The synthesis of this compound likely involves reactions such as Friedel-Crafts acylation and Suzuki or Stille coupling. smolecule.com Computational modeling can be used to characterize the transition states of these reactions. A transition state is the highest energy point along the reaction coordinate and understanding its structure and energy is key to understanding the reaction's feasibility and rate.
For example, in a Friedel-Crafts acylation, the mechanism involves the formation of an acylium ion which then attacks the aromatic ring. rsc.org Computational methods can model the structures of the reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway. This allows for a deeper understanding of the factors that influence the reaction, such as the role of the Lewis acid catalyst.
Computational Prediction of Regio- and Stereoselectivity
In many organic reactions, there is the possibility of forming multiple products (regioisomers or stereoisomers). Computational chemistry can be a powerful tool for predicting the selectivity of a reaction.
For the synthesis of this compound, regioselectivity is important. For example, during the acylation step, the acetyl group could potentially add to different positions on the biphenyl scaffold. By calculating the activation energies for the different possible reaction pathways, it is possible to predict which regioisomer will be the major product.
Similarly, if the reaction involves the creation of a chiral center or, in this case, the potential for atropisomerism, computational modeling can help predict the stereochemical outcome. By calculating the energies of the different stereoisomeric transition states, one can predict which stereoisomer will be formed in excess.
Advanced Computational Methods (e.g., Molecular Dynamics, GNM, Transfer Entropy)
Beyond static quantum chemical calculations, more advanced computational methods can provide insights into the dynamic behavior of this compound.
Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of the molecule over time. This can provide a more realistic picture of the molecule's behavior in solution or in a biological environment, including the flexibility of the biphenyl linkage and the acetyl group.
The Gaussian Network Model (GNM) is a simplified method for studying the collective motions of biomolecules and can be adapted for smaller molecules. nih.gov GNM can identify the intrinsic dynamics of the molecule, highlighting regions of high and low flexibility. nih.gov This could reveal, for example, how the different parts of this compound move in a cooperative manner. nih.gov
Transfer entropy is a concept from information theory that can be applied to MD simulation trajectories to quantify the flow of information between different parts of a molecule. This can help to understand how conformational changes in one part of the molecule influence the dynamics of another part.
These advanced methods can provide a more complete understanding of the structure-dynamics-function relationship for this compound, which is particularly important if the molecule is being considered for applications in materials science or as a drug candidate. smolecule.com
Non Biological Applications and Materials Science Relevance
2'-Acetyl-4-fluoro-3-methylbiphenyl as a Versatile Building Block in Organic Synthesis
The this compound molecule serves as a valuable intermediate and building block in organic synthesis. Its structure is a scaffold for producing more complex molecules for pharmaceuticals, agricultural chemicals, and materials science. smolecule.com The biphenyl (B1667301) core is a common motif in many functional materials, and the specific substituents on this compound allow for a variety of chemical transformations.
The reactivity of this compound is influenced by its functional groups. The acetyl group can undergo reactions at the carbonyl carbon, such as nucleophilic additions or reductions, while its alpha-protons can be involved in condensation reactions. The aromatic rings can participate in electrophilic substitution reactions, with the fluorine and methyl groups directing the position of incoming substituents. smolecule.com Furthermore, the acetyl group can be a precursor to other functional groups, expanding its synthetic utility.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for synthesizing substituted biphenyls. rsc.orgacs.org In a typical synthesis to create a structure like this compound, a boronic acid derivative of one phenyl ring would be coupled with a halogenated derivative of the other in the presence of a palladium catalyst. For instance, (4-fluoro-3-methylphenyl)boronic acid could be reacted with 1-(2'-bromophenyl)ethanone under palladium catalysis to yield the target molecule.
Table 1: Key Reactions in the Synthesis of Fluorinated Biphenyls
| Reaction Type | Reagents/Catalysts | Description | Citation |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids, Aryl halides, Pd(PPh₃)₄, K₃PO₄ | A versatile method for creating C-C bonds between aromatic rings to form biphenyl structures with high yields. | rsc.orgnih.govtandfonline.com |
The strategic placement of the fluoro, methyl, and acetyl groups makes this compound a tailored starting material for synthesizing molecules with specific steric and electronic properties required in various fields of advanced materials.
Development of Novel Specialty Chemicals and Advanced Materials
The structural characteristics of this compound make it a prime candidate for the development of specialty chemicals and advanced materials with tailored properties.
Fluorinated biphenyls are a cornerstone in the development of modern liquid crystal displays (LCDs). rsc.org The incorporation of fluorine atoms into the biphenyl structure significantly influences the material's properties, such as its dielectric anisotropy, viscosity, and thermal stability. nih.govmdpi.com These properties are critical for the performance of LCDs, including their switching speed, operating voltage, and contrast.
This compound can be considered a precursor or a structural motif for the synthesis of liquid crystalline molecules. The biphenyl core provides the necessary rigidity (mesogenic character), while the terminal acetyl group could be chemically modified to introduce a longer alkyl or alkoxy chain, which is a common feature in calamitic (rod-shaped) liquid crystals. The lateral fluorine and methyl groups can be used to fine-tune the mesophase behavior and other physical properties. tandfonline.comntu.ac.uk
The presence of a lateral fluorine substituent can increase the dihedral angle between the two phenyl rings, which tends to lower the melting point of the material without significantly compromising the liquid crystal phase stability. tandfonline.com This is a desirable characteristic for creating broad-range liquid crystal mixtures. Furthermore, fluorination can enhance the dielectric anisotropy, which is crucial for low-voltage display applications. mdpi.comacs.org
Research has shown that a variety of fluorinated biphenyl structures are synthesized and tested for their liquid crystal properties, highlighting the importance of this class of compounds in materials science. acs.orgnih.govnih.gov
The rigid and stable nature of the biphenyl unit makes it an excellent component for high-performance polymers. Polyamides, polyimides, and other polyaromatic polymers containing biphenyl scaffolds are known for their high thermal stability, mechanical strength, and chemical resistance. The incorporation of a structure like this compound into a polymer backbone could lead to materials with specialized properties.
The acetyl group on the biphenyl ring is a versatile handle for polymerization reactions. For example, it could be converted into other functional groups that can participate in polymerization, or it could be used in reactions to create cross-linked polymer networks. The fluorine atom can enhance the polymer's thermal stability, chemical resistance, and modify its optical and electronic properties.
Biphenyl-containing polymers can form the basis for various advanced materials:
High-Performance Films and Fibers: For applications in aerospace and electronics where thermal and mechanical stability are critical.
Gas Separation Membranes: The defined microporosity of certain polyaromatic scaffolds can be exploited for selective gas permeation. rsc.org
Materials for Organic Electronics: The conjugated π-system of the biphenyl unit is relevant for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.gov The substituents on the biphenyl ring can be used to tune the HOMO/LUMO energy levels of the material.
The synthesis of polymers from biphenyl derivatives often involves step-growth polymerization reactions where bifunctional biphenyl monomers are linked together. A derivative of this compound, modified to have two reactive sites, could serve as such a monomer.
Applications in Catalysis and Ligand Design
The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a reaction. Biphenyl scaffolds, due to their axial chirality when appropriately substituted in the ortho positions, are a privileged structure in ligand design (e.g., BINAP, BINOL).
While this compound itself is not chiral, its structure can be a starting point for the synthesis of new chiral ligands. The acetyl group and the methyl group are in positions that could be elaborated into more complex, sterically demanding groups that could restrict rotation around the biphenyl C-C bond, thus creating atropisomers. The synthesis of conformationally stable atropisomeric biphenyls is a key goal in developing new catalysts. nih.govmdpi.com
The acetyl group's oxygen atom, along with potentially other introduced heteroatoms, could act as a coordination site for a metal center. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by the fluorine and methyl substituents on the biphenyl backbone. The synthesis of new biphenyl-based scaffolds is an active area of research for creating more efficient and selective catalysts for a variety of organic transformations. nih.govmdpi.com
Q & A
Q. What systematic approaches ensure comprehensive literature reviews for novel applications of this compound?
- Methodological Answer : Use keyword combinations (e.g., "biphenyl derivatives AND fluorinated acetophenones") in databases like SciFinder and Reaxys. Filter patents via Derwent Innovation to exclude commercial claims. For interdisciplinary studies, apply citation chaining from seminal papers in Journal of Organic Chemistry or Organometallics .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
